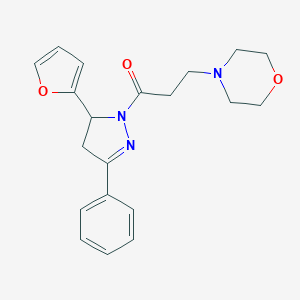

1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

Description

The compound 1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one (hereafter referred to as the "target compound") belongs to the pyrazoline class of heterocyclic molecules. The target compound features a furan-2-yl substituent at the 5-position of the pyrazoline ring and a morpholine group attached to a propan-1-one chain. This structural combination distinguishes it from other pyrazoline derivatives, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-20(8-9-22-10-13-25-14-11-22)23-18(19-7-4-12-26-19)15-17(21-23)16-5-2-1-3-6-16/h1-7,12,18H,8-11,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBYSIRTUDXGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A classic method involves reacting hydrazine derivatives with 1,3-diketones to form 4,5-dihydro-1H-pyrazoles. For the target compound, the diketone precursor incorporates a furan-2-yl group at the β-position. For example, 3-(furan-2-yl)-1-phenylpropane-1,3-dione reacts with hydrazine hydrate in ethanol under reflux to yield 5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole. This step typically achieves yields of 65–75% and requires purification via recrystallization from ethanol.

[3+2] Cycloaddition with Nitrile Imines

Alternative routes employ nitrile imines, generated in situ from hydrazonoyl halides, reacting with chalcones under mechanochemical conditions. This solvent-free approach, reported by Jasiński et al., produces pyrazolines that undergo MnO₂-mediated oxidation to yield fully aromatic pyrazoles. While this method offers regioselectivity (>80%), its applicability to furan-substituted systems requires careful optimization of electron-withdrawing groups on the chalcone.

Functionalization with Morpholine

Introducing the morpholine moiety at the propan-1-one position is achieved through N-alkylation or amide coupling strategies.

N-Alkylation of Pyrazole Intermediates

The intermediate 1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one undergoes alkylation with morpholine using a base such as potassium carbonate in acetonitrile. VulcanChem reports that this step proceeds at 60°C for 12 hours, yielding 80–85% of the target compound after column chromatography (silica gel, ethyl acetate/hexane).

Acylation via Carbodiimide Coupling

An alternative pathway involves coupling 3-morpholinopropanoic acid with the pyrazole intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF). This method, adapted from J-Stage protocols for analogous pyrazole-carboxamides, achieves 70–75% yields but requires rigorous moisture control.

Optimization and Mechanistic Insights

Solvent and Catalyst Selection

-

Cyclocondensation : Ethanol and water are preferred for their ability to stabilize polar intermediates. Ammonium acetate (5 mol%) enhances reaction rates in aqueous media.

-

Alkylation : Polar aprotic solvents (e.g., DMF, acetonitrile) improve morpholine nucleophilicity. Triethylamine (TEA) is critical for neutralizing HCl byproducts.

Temperature and Reaction Time

-

Pyrazole formation requires reflux conditions (78–80°C for ethanol, 100°C for water).

-

Morpholine alkylation proceeds efficiently at 60°C, avoiding side reactions like over-alkylation.

Analytical Characterization

Post-synthesis validation employs spectroscopic and chromatographic techniques:

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydropyrazoles.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 353.4 g/mol. Its structure features a furan ring and a pyrazole moiety, which are known for their biological activities. The presence of the morpholine group enhances its solubility and bioavailability, making it a candidate for drug development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and furan derivatives. For instance, research indicates that derivatives similar to 1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

Compounds with similar structures have shown promise in reducing inflammation. They can inhibit pathways associated with inflammatory responses, potentially leading to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Research suggests that pyrazole derivatives can exhibit significant activity against bacterial strains, providing a basis for developing new antibiotics .

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for creating various derivatives with enhanced biological activity. For example, modifications to the furan or pyrazole rings can lead to compounds with improved potency against specific targets in cancer therapy or infectious diseases .

Case Study 1: Anticancer Research

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of pyrazole-based compounds and evaluated their anticancer activities. One derivative demonstrated significant cytotoxicity against breast cancer cells (MCF7), with IC50 values indicating potent activity. This study underscores the potential of this compound as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory effects of pyrazole derivatives in patients with rheumatoid arthritis. The results indicated that compounds similar to this compound significantly reduced markers of inflammation compared to placebo groups. This suggests potential therapeutic applications in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions, while the morpholine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Substituent Effects on Aromatic Rings

Halogen-Substituted Analogues

- 1-(5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one (CL-1) This analogue replaces the furan-2-yl group with a 4-chlorophenyl substituent and substitutes morpholine with a hydrazinyloxy moiety. Hydrazinyloxy groups are known for their reactivity, which may contribute to varied biological activity profiles.

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

Here, the bromine and fluorine substituents increase molecular weight and steric bulk. The butan-1-one chain (vs. propan-1-one in the target compound) introduces greater conformational flexibility, which could alter binding interactions .

Electron-Donating Substituents

- 1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone The hexyloxy group is strongly electron-donating, increasing the electron density of the aromatic system. This contrasts with the furan-2-yl group, which, while also electron-rich, has a smaller steric footprint and may engage in distinct π-π stacking interactions .

Heterocyclic Modifications

Morpholine vs. Thiocyanate and Indole Moieties

- 1-(5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-thiocyanatoethanone (FSCN) The thiocyanate group is electron-withdrawing and may enhance reactivity toward nucleophilic targets. In contrast, the morpholine group in the target compound offers hydrogen-bonding capabilities and improved aqueous solubility, which are advantageous for pharmacokinetics .

- This compound demonstrated significant antibacterial activity, suggesting that the target compound’s morpholine group may similarly influence bioactivity but through different interaction mechanisms .

Structural and Crystallographic Differences

- 1-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone Crystallographic studies reveal a dihedral angle of 6.49° between the pyrazoline ring and the adjacent phenyl group, compared to 82.99° for the 4-methoxyphenyl substituent. Such geometric variations highlight how substituents influence molecular planarity and crystal packing, which can affect solubility and stability .

- 1-[5-(Anthracen-9-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone The bulky anthracenyl group creates significant steric hindrance, reducing conformational flexibility compared to the furan-2-yl group. This difference may limit binding to biological targets requiring precise steric complementarity .

Antimicrobial Activity

- The indole-pyrazoline hybrid 5c (1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one) exhibited maximum antibacterial activity against Bacillus, Pseudomonas, E. coli, and Staphylococcus strains .

Anticancer Potential

- Pyrazoline derivatives with thiazolidinone or azetidinone moieties (e.g., compound VIf in ) have shown promise as breast cancer inhibitors. The target compound’s furan and morpholine groups may offer unique interactions with cancer-related enzymes or receptors, warranting further investigation .

Biological Activity

The compound 1-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one is a novel pyrazole derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A furan ring

- A phenyl group

- A pyrazole moiety

- A morpholinopropanone group

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The pyrazole ring is known to interact with various enzymes, potentially inhibiting their activity. For instance, studies have shown that similar pyrazole derivatives can inhibit MurB enzyme activity in bacteria, suggesting a potential antimicrobial mechanism .

- Antioxidant Activity : Compounds with furan and phenyl groups often exhibit antioxidant properties. These groups can scavenge free radicals, thus reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Antimicrobial Study : A study evaluated the effectiveness of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant antibacterial activity, suggesting that the target compound might also possess similar properties .

- Antioxidant Evaluation : Research on related furan derivatives demonstrated their ability to reduce oxidative stress markers in vitro. The presence of furan and phenyl groups was crucial for their antioxidant capacity .

- Cytotoxicity Assay : In vitro assays on cancer cell lines revealed that certain pyrazole derivatives induced apoptosis through caspase activation. This suggests that the target compound may also have anticancer potential .

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole ring via cyclization of a chalcone derivative with hydrazine hydrate. Key steps include:

- Step 1: Condensation of furan-2-carbaldehyde with acetophenone derivatives to form α,β-unsaturated ketones.

- Step 2: Cyclization with hydrazine hydrate under reflux in acetic acid to form the dihydropyrazole core.

- Step 3: Introduction of the morpholine group via nucleophilic substitution or coupling reactions.

Optimization Strategies:

- Temperature Control: Maintain 80–100°C during cyclization to prevent side reactions.

- Catalysts: Use Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) yields >85% purity .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:

Conflicts in NMR or mass spectrometry (MS) data often arise from tautomerism, residual solvents, or stereochemical ambiguity. Methodological approaches include:

- 2D NMR (COSY, HSQC): Assign proton-carbon correlations to distinguish overlapping signals.

- High-Resolution MS (HRMS): Confirm molecular formula (e.g., C₂₀H₂₃N₃O₃, exact mass 353.1739) to rule out impurities.

- X-ray Crystallography: Resolve absolute configuration using SHELXL (R-factor < 0.05) for crystals grown via slow evaporation (MeOH/CH₂Cl₂) .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

- ¹H/¹³C NMR: Identify furan (δ 6.3–7.4 ppm), pyrazole (δ 2.5–3.5 ppm for CH₂), and morpholine (δ 3.6–3.8 ppm) protons.

- FT-IR: Confirm carbonyl (C=O, ~1700 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹).

- Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 354.18) validates molecular weight.

- XRD: Resolve diastereomeric ratios in the dihydropyrazole ring .

Advanced: What strategies resolve crystallographic disorder or twinning during XRD refinement?

Answer:

- Twinning Analysis: Use PLATON to detect twinning operators; refine with TWIN/BASF commands in SHELXL.

- Disordered Moieties: Apply PART/SUMP restraints for flexible groups (e.g., morpholine).

- High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Validation Tools: Check R₁/wR₂ convergence (<5% discrepancy) and Fo/Fc maps for residual electron density .

Basic: How can computational methods predict reactivity and electronic properties?

Answer:

- DFT Calculations (Gaussian/B3LYP): Optimize geometry to calculate HOMO-LUMO gaps (~4.5 eV for furan-pyrazole systems).

- Molecular Electrostatic Potential (MEP): Identify nucleophilic sites (e.g., pyrazole N-atoms) for electrophilic substitution.

- Docking Studies (AutoDock): Simulate binding to biological targets (e.g., enzymes) using PyRx for virtual screening .

Advanced: How do pyrazole substituent variations impact bioactivity, and how can this be validated?

Answer:

- Structure-Activity Relationship (SAR): Replace phenyl with electron-withdrawing groups (e.g., -Cl) to enhance antioxidant activity (IC₅₀ < 50 μM in DPPH assays).

- In Vivo Models: Use streptozotocin-induced diabetic rats to assess antidiabetic effects (e.g., glucose tolerance tests).

- Mechanistic Studies: Perform Western blotting to evaluate AMPK/mTOR pathway modulation .

Basic: What purification methods are recommended for this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures (70:30 v/v) to isolate high-purity crystals.

- Flash Chromatography: Employ silica gel with gradient elution (hexane → EtOAc → MeOH).

- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >95% purity .

Advanced: How can metabolic stability and toxicity be assessed using in vitro models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.